

Synthesis and Characterization of Related Piperidine Scaffolds

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Compound Focus: Piperidin-2-imine

CAS No.: 22780-54-7

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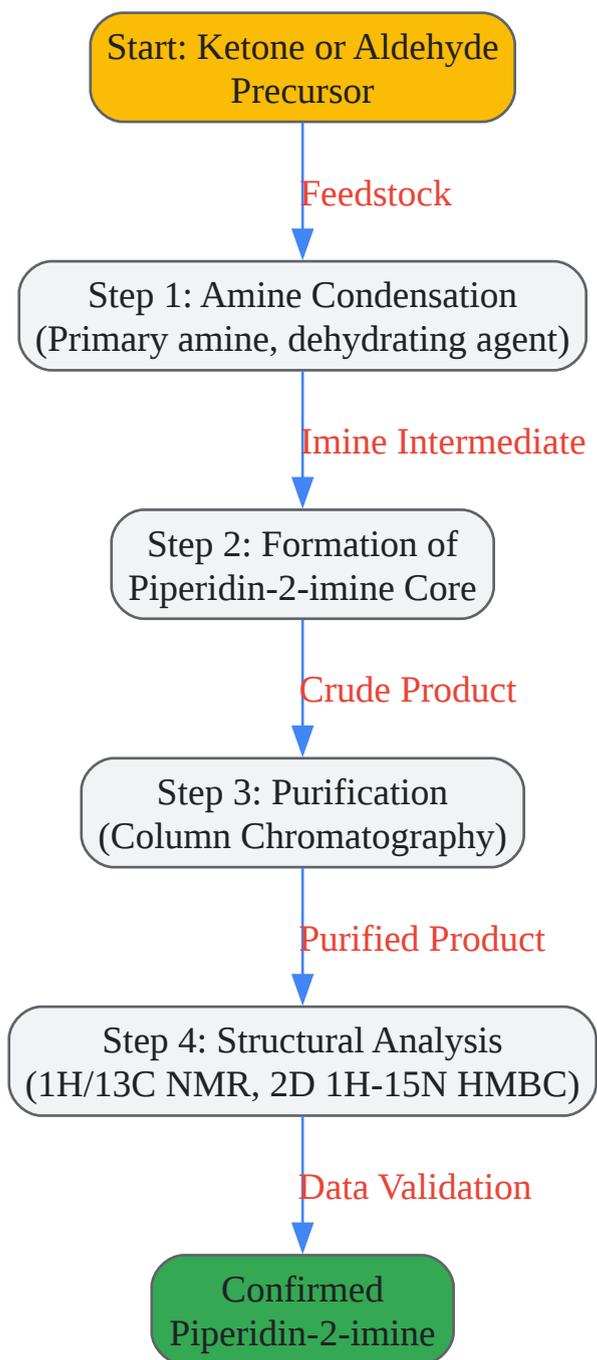
The synthesis of complex piperidine structures, crucial for drug development, involves multi-step routes and confirmation with advanced NMR. The table below summarizes key reactions and analytical techniques from recent research:

Compound Type	Key Synthetic Step	Characterization Method	Purpose/Outcome
2-Substituted 4-piperidone [1]	Double aza-Michael addition of amines to divinyl ketones	(¹ H) NMR	Access chiral piperidone building blocks for Donepezil analogues
Piperidine nucleoside [2]	Epoxide ring opening with nucleobases (e.g., Adenine)	1D & 2D NMR (including (¹ H- ¹⁵ N) HMBC)	Confirm structure and N9-C2' bond linkage in Immucillin analogues
Dihydropyrazolecarbothioamide (piperine analogue) [3]	Cyclization with thiosemicarbazide	2D (¹ H- ¹⁵ N) HMBC NMR	Distinguish between 5-membered and 7-membered ring products

Advanced NMR techniques, particularly **two-dimensional (2D)** (^1H - ^{15}N) HMBC, are critical for confirming the structure of piperidine-based compounds and resolving ambiguities [2] [3].

Proposed Workflow for Piperidin-2-imine Synthesis & Analysis

Based on the methodologies found, the following diagram outlines a logical experimental workflow for the synthesis and structural confirmation of a **piperidin-2-imine** derivative. This approach adapts proven techniques from the literature.



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How to Proceed with Your Research

The lack of direct NMR data for **piperidin-2-imine** in the searched literature indicates a potential gap. Here are suggestions to advance your research:

- **Consult Specialized Databases:** Search commercial chemical supplier databases (e.g., Sigma-Aldrich, Alfa Aesar) for simple **piperidin-2-imine** NMR spectra.
- **Leverage Spectral Prediction Tools:** Use NMR prediction software (e.g., MNova, ACD/Labs) to generate theoretical spectra for your specific derivative.
- **Focus on Synthesis and Measurement:** The most reliable path is to synthesize your target compound and acquire its NMR data directly, using the ($^1\text{H}-^{15}\text{N}$) HMBC protocol as the definitive method for confirming the imine carbon-nitrogen double bond structure [3].

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References

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2. Synthesis of Piperidine Nucleosides as Conformationally ... [pmc.ncbi.nlm.nih.gov]
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